Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate
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Description
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate is a useful research compound. Its molecular formula is C22H22N2O2S2 and its molecular weight is 410.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, which are structurally similar to the compound , have demonstrated reactivity with S-methylisothiosemicarbazide hydroiodide. This reaction forms compounds upon refluxing in specific solvents, indicating potential applications in the synthesis of complex molecules and derivatives (Vetyugova et al., 2018).
- The compound has been utilized in the synthesis of 4-phenyl-2-butanone, an important medium for synthesizing anti-inflammatory medicines and codeine. This process involves a series of chemical reactions, including Claisen's condensation, substitution reactions, and hydrolysis, indicating its utility in pharmaceutical synthesis (Zhang, 2005).
Material Synthesis and Characterization
- The compound has been used as a starting material in the synthesis of novel 4-thiopyrimidine derivatives. These derivatives have been characterized using various spectroscopic methods and single-crystal X-ray diffraction, indicating its role in the development of new materials with potential applications in various fields, including pharmacology (Stolarczyk et al., 2018).
Properties
IUPAC Name |
ethyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c1-3-26-22(25)16(2)28-20-14-18(15-27-19-12-8-5-9-13-19)23-21(24-20)17-10-6-4-7-11-17/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXKBAPQLSOWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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